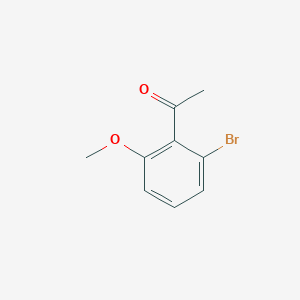

1-(2-Bromo-6-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYSKSQWTYYYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Key Synthetic Building Block

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized aromatic intermediates is paramount for the efficient construction of complex molecular architectures. 1-(2-Bromo-6-methoxyphenyl)ethanone emerges as a valuable building block, particularly for researchers and professionals in pharmaceutical and agrochemical development. Its structure, featuring a ketone, a methoxy group, and a bromine atom on a benzene ring, offers a triad of reactive sites. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling, offering field-proven insights for its practical application in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

CAS Number : 380225-68-3[1]

The physical and chemical properties of this compound determine its handling, storage, and reaction conditions. These are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Generic Data |

| Storage | Room temperature, keep dry | MySkinRecipes[2] |

| SMILES | CC(=O)C1=C(C=CC=C1Br)OC | PubChem[1] |

| InChI Key | MIYSKSQWTYYYMX-UHFFFAOYSA-N | PubChem[1] |

Reactivity and Synthetic Potential

The utility of this compound stems from the distinct reactivity of its three functional groups: the aryl bromide, the ketone, and the methoxy group. This trifecta allows for sequential, regioselective modifications, making it a versatile precursor.

-

Aryl Bromide : The bromine atom is strategically positioned for a variety of metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the primary gateway to building molecular complexity from the aromatic core.

-

Ketone Group : The acetyl moiety is a versatile chemical handle. The carbonyl can be reduced to a secondary alcohol, which can then be used in further transformations. The α-protons are acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions. Furthermore, the ketone can react with various nucleophiles and is a key component in the synthesis of heterocycles and chalcones.[3]

-

Methoxy Group : The ortho-methoxy group exerts a significant electronic and steric influence on the molecule's reactivity. It can direct metallation and, under certain conditions, can be cleaved to reveal a phenol, providing another point for functionalization.

The interplay of these groups allows for a diverse range of synthetic transformations, as illustrated below.

Core Applications in Drug Discovery and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building molecules with desired biological activities.

-

Pharmaceutical Synthesis : It is employed as a primary intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesic compounds.[2] The core structure is a common feature in many pharmacologically active molecules. The ability to easily modify the aryl ring via cross-coupling while also functionalizing the ketone makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the ketone is a precursor for chalcone synthesis, a class of compounds known for a wide range of biological activities, including anticancer properties.[3]

-

Agrochemical Development : Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides relies on the synthesis of novel organic molecules. This compound provides a robust starting point for creating new agrochemicals, where the bromo and ketone groups facilitate coupling and ring-forming reactions to build bioactive heterocyclic systems.[2]

Experimental Protocol: Synthesis of a Chalcone Derivative

To illustrate the practical utility of an acetophenone intermediate, the following section details a generalized, self-validating protocol for a Claisen-Schmidt condensation reaction to form a chalcone. This reaction exemplifies the reactivity of the ketone's α-protons.

Objective: To synthesize a chalcone by reacting an acetophenone derivative with an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq)

-

Ethanol (as solvent)

-

Sodium Hydroxide (NaOH) (10 eq), aqueous solution

-

Hydrochloric Acid (1 N HCl)

-

Deionized Water

-

Ice

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the chosen substituted benzaldehyde (1.1 eq) in ethanol.[3]

-

Base Addition : While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The reaction is often exothermic.

-

Reaction Monitoring : Allow the mixture to stir at a controlled temperature (e.g., 70 °C or room temperature, depending on substrate reactivity) for 12-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot indicates product formation.

-

Workup and Neutralization : Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[3] Carefully neutralize the mixture by adding 1 N HCl dropwise until the pH is approximately 7. The chalcone product, being largely insoluble in water, should precipitate as a solid.

-

Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification and Validation : Dry the crude product. The purity can be assessed by melting point analysis and TLC. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.[3] The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for closely related isomers and should be treated as a guideline.

| Hazard Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [4][5] |

| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |

| Precautionary Statements | P261: Avoid breathing dust.[5][6] P280: Wear protective gloves/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[6][7]

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[7]

Storage and Disposal:

-

Storage : Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature.[2]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Bromo-2-methoxyphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aaronchem.com [aaronchem.com]

- 7. echemi.com [echemi.com]

Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone starting materials

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone

Introduction

This compound is a highly valuable substituted acetophenone derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and a methoxy group ortho to the acetyl moiety, provides multiple reaction sites for further functionalization, such as cross-coupling reactions, nucleophilic substitutions, and modifications of the ketone. This guide provides a detailed exploration of robust and efficient synthetic strategies for accessing this key intermediate, focusing on methodologies that offer high regiochemical control and yield. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this compound.

Chapter 1: Strategic Considerations for Regiocontrolled Synthesis

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-trisubstitution pattern on the benzene ring with high regioselectivity. The logical and most common starting material is the commercially available 1-bromo-3-methoxybenzene. A preliminary analysis of this substrate reveals the directing effects of the two substituents, which are crucial for predicting the outcome of electrophilic aromatic substitution reactions.

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Bromo Group (-Br): A deactivating, ortho, para-directing group.

A seemingly straightforward approach, such as the Friedel-Crafts acylation, must be carefully considered.[1][2] The powerful activating effect of the methoxy group will dominate the reaction, directing the incoming acyl group primarily to the positions ortho and para to it (C4 and C6). Acylation at the C2 position, while electronically favored by both groups, is significantly sterically hindered by the adjacent bulky bromine and methoxy substituents. This would likely result in a mixture of isomers, with the desired product being a minor component, leading to difficult purification and low yields.

Therefore, more sophisticated strategies that override these innate electronic and steric preferences are required. This guide will focus on two such powerful and regioselective methods: Directed ortho-Metalation (DoM) and synthesis from a pre-functionalized carboxylic acid derivative .

Chapter 2: Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most elegant and efficient strategy for the synthesis of this compound. This method leverages the ability of a heteroatom-containing functional group, the Directed Metalation Group (DMG), to deliver a strong organolithium base to its immediate ortho position.[3] The methoxy group is an excellent DMG, capable of coordinating with the lithium cation of the base (e.g., n-butyllithium), thereby facilitating the deprotonation of the adjacent C2 proton, which is the most acidic due to the inductive effect of the methoxy group.[4] The resulting aryllithium intermediate can then be trapped with a suitable electrophile to install the acetyl group.

Reaction Scheme: Directed ortho-Metalation Pathway

Caption: Directed ortho-metalation of 1-bromo-3-methoxybenzene.

Experimental Protocol: DoM and Acylation

This protocol is a robust procedure for the synthesis of the target compound.

1. Preparation of the Reaction Vessel:

-

A three-necked, round-bottom flask is flame-dried under a vacuum and allowed to cool under a positive pressure of dry argon or nitrogen.

-

The flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

2. Reaction Setup:

-

The flask is charged with anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of substrate).

-

1-Bromo-3-methoxybenzene (1.0 eq) is added via syringe.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

3. Lithiation:

-

n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The resulting mixture is stirred at -78 °C for 1 hour. Successful lithiation is often indicated by a slight color change.

4. Acylation (Electrophilic Quench):

-

N,N-dimethylacetamide (DMA, 1.5 eq) or acetic anhydride (Ac₂O, 1.2 eq) is added dropwise to the stirred solution at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

5. Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Reagents and Conditions for DoM

| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |

| 1-Bromo-3-methoxybenzene | 1.0 eq | Starting Material |

| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq | Lithiating Agent |

| Anhydrous THF | ~0.1 M solution | Solvent |

| Temperature (Lithiation) | -78 °C | Prevents side reactions |

| N,N-dimethylacetamide | 1.5 eq | Acylating Agent |

| Temperature (Acylation) | -78 °C to RT | Controlled reaction |

| Typical Yield | 75-85% | Literature-based estimate |

Chapter 3: Synthesis from 2-Bromo-6-methoxybenzoic Acid

An alternative and equally effective strategy involves starting with a precursor where the key substitution pattern is already established. 2-Bromo-6-methoxybenzoic acid is a commercially available compound that can be converted into the corresponding methyl ketone.[5] This approach circumvents the regioselectivity challenges associated with direct substitution onto the benzene ring. The conversion of a carboxylic acid to a ketone can be achieved through several methods, with one of the most reliable being the reaction of an organometallic reagent with an activated carboxylic acid derivative, such as an acid chloride or a Weinreb amide.

A direct reaction of the carboxylic acid with two or more equivalents of methyllithium is also a viable and straightforward procedure. The first equivalent acts as a base to deprotonate the acid, forming a lithium carboxylate. The second equivalent adds to the carbonyl, forming a stable dilithium intermediate which, upon acidic workup, collapses to the desired ketone.

Reaction Scheme: Carboxylic Acid Conversion Pathway

Caption: Synthesis from 2-bromo-6-methoxybenzoic acid via methyllithium.

Experimental Protocol: Carboxylic Acid to Ketone

1. Preparation of the Reaction Vessel:

-

A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet is prepared as described previously.

2. Reaction Setup:

-

The flask is charged with 2-bromo-6-methoxybenzoic acid (1.0 eq) and anhydrous THF (15 mL per 10 mmol of acid).

-

The resulting slurry is stirred and cooled to 0 °C in an ice-water bath.

3. Addition of Methyllithium:

-

Methyllithium (MeLi, 2.2 eq, typically 1.6 M in diethyl ether) is added dropwise via syringe. Vigorous gas evolution (methane) will be observed during the addition of the first equivalent as the acid is deprotonated.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3-5 hours.

4. Workup and Purification:

-

The reaction mixture is cooled back to 0 °C and cautiously quenched by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

The mixture is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel chromatography to afford the target ketone.

Data Summary: Reagents and Conditions for Carboxylic Acid Route

| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |

| 2-Bromo-6-methoxybenzoic acid | 1.0 eq | Starting Material |

| Methyllithium (MeLi) | 2.2 eq | Forms ketone intermediate |

| Anhydrous THF | ~0.07 M solution | Solvent |

| Temperature | 0 °C to RT | Controlled addition |

| 1 M HCl | To pH ~2 | Acidic workup |

| Typical Yield | 80-90% | Generally a high-yielding reaction |

Chapter 4: Product Characterization

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₉H₉BrO₂ | [6] |

| Molecular Weight | 229.07 g/mol | [6] |

| Appearance | White to off-white solid | Typical for acetophenones |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.4 (t, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.8 (s, 3H), ~2.6 (s, 3H) | Predicted chemical shifts |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~200, ~158, ~138, ~132, ~125, ~118, ~112, ~56, ~32 | Predicted chemical shifts |

| Mass Spec (EI) | m/z 228/230 (M⁺, Br isotope pattern), 213/215, 185, 134 | Predicted fragmentation |

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through modern synthetic methodologies that overcome the inherent limitations of classical electrophilic aromatic substitution. The Directed ortho-Metalation of 1-bromo-3-methoxybenzene stands out as a premier method, offering a direct and high-yield route from a simple starting material. Alternatively, the conversion of commercially available 2-bromo-6-methoxybenzoic acid using an organolithium reagent provides a robust and reliable pathway. The choice between these methods may depend on reagent availability, scale, and laboratory capabilities. Both strategies represent state-of-the-art approaches in modern organic synthesis for the preparation of highly functionalized aromatic intermediates.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. baranlab.org [baranlab.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. 2-Bromo-6-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 1-(2-Bromo-6-methoxyphenyl)ethanone

An In-Depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications, grounded in authoritative scientific principles.

Core Identity: Structure and Nomenclature

This compound is a disubstituted aromatic ketone. The core structure consists of an acetophenone moiety where the phenyl ring is substituted with a bromine atom and a methoxy group at the ortho-positions relative to the acetyl group. This specific substitution pattern imparts unique reactivity and steric properties, making it a valuable building block in organic synthesis.

The definitive nomenclature and identifiers for this compound are established by authoritative chemical databases.[1]

-

IUPAC Name : this compound[1]

-

Synonyms : 2'-Bromo-6'-methoxyacetophenone, Ethanone, 1-(2-bromo-6-methoxyphenyl)-[1][2]

Below is a visualization of the compound's two-dimensional chemical structure.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic data provides the empirical backbone for structure verification. For this compound, characteristic spectral information is available, including ¹H NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, which are essential for confirming its identity and purity in a laboratory setting.[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. While multiple pathways exist for the bromination of ketones, a common and effective method involves the electrophilic substitution of a precursor molecule. A plausible and widely applicable synthesis starts from 2-methoxyacetophenone.

Experimental Protocol: Alpha-Bromination of 2-Methoxyacetophenone

This protocol describes a laboratory-scale synthesis using a common brominating agent.

Caption: Workflow for the Synthesis of Brominated Methoxyacetophenones.

Detailed Steps:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the starting material, 2-methoxyacetophenone, in a suitable solvent like chloroform or acetic acid.

-

Reagent Addition : Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[4][5] The choice of reagent is critical.

-

Causality : NBS is often preferred for alpha-bromination of ketones as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination, which can be promoted by the activating methoxy group. CuBr₂ is an alternative that can also achieve selective alpha-bromination, often under reflux conditions.[6]

-

-

Reaction Execution : Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup : Once the starting material is consumed, cool the reaction mixture and quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction & Isolation : Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography to yield pure this compound.

This self-validating protocol includes a monitoring step (TLC) and a robust purification stage, ensuring the final product's identity and purity can be confirmed by spectroscopic methods.

Applications in Research and Drug Development

The strategic placement of the bromo, methoxy, and acetyl groups makes this compound a highly versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

-

Building Block for Heterocyclic Synthesis : The ketone and the bromine atom are reactive handles for constructing various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bromine atom, for instance, is a good leaving group for nucleophilic substitution reactions and a handle for cross-coupling reactions.

-

Precursor for Enzyme Inhibitors : Halogenated acetophenones are known precursors for synthesizing enzyme inhibitors. For example, the related isomer 2-Bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in E. coli, with an IC₅₀ of 0.38 μM.[7] This highlights the potential of the bromo-methoxy-acetophenone scaffold in developing novel antibacterial agents.

-

Synthesis of Chalcones : This compound can serve as a starting material for synthesizing chalcones, a class of compounds with significant biological activities.[8] The acetyl group can undergo condensation reactions with various aldehydes to form the characteristic chalcone backbone.

The utility of this compound lies in its ability to introduce a specific substituted phenyl ring into a larger target molecule, influencing its steric and electronic properties, and ultimately its biological activity.

Safety and Handling

As with many alpha-halogenated ketones, this compound should be handled with care. These compounds are often classified as lachrymators and can be corrosive.

-

General Handling : Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Hazard Classifications : Similar compounds are classified with hazard statements such as H314 (Causes severe skin burns and eye damage).[9] Always consult the specific Safety Data Sheet (SDS) before use.

-

Storage : Store in a cool, dry place, sealed in a dry environment.[3]

Conclusion

This compound is more than a catalog chemical; it is a strategic synthetic intermediate whose value is defined by its structural features. The ortho-bromo and methoxy substituents provide a unique chemical environment that enables its use in the targeted synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.

References

- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-methoxyacetophenone | CymitQuimica [cymitquimica.com]

- 3. 55736-69-1|1-(2-Bromo-6-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Bromo-2 -methoxyacetophenone 98 31949-21-0 [sigmaaldrich.com]

A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Bromo-6-methoxyphenyl)ethanone

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Bromo-6-methoxyphenyl)ethanone (CAS No: 380225-68-3), a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in the principles of physical organic chemistry. We explore the causal relationships between the molecule's unique substitution pattern and its spectral characteristics, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction and Molecular Overview

This compound is an aromatic ketone featuring a highly substituted benzene ring. The presence of two ortho substituents relative to the acetyl group—a bromine atom and a methoxy group—imposes significant steric and electronic effects that are reflected in its spectroscopic fingerprint. Understanding these nuances is critical for quality control, reaction monitoring, and the rational design of synthetic pathways involving this key intermediate.

The compound's utility in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesics, necessitates a robust and well-documented analytical profile.[1] This guide serves as a centralized resource for that purpose.

Molecular Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 380225-68-3 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Exact Mass | 227.97859 Da |

First, let's visualize the molecule and establish a clear numbering system for the subsequent spectroscopic assignments.

Spectroscopic Data Analysis

The following sections detail the experimental and predicted data for this compound. The interpretation emphasizes the structural features influencing the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key insights come from understanding how the ortho-bromo and ortho-methoxy groups influence the chemical environments of the aromatic protons and carbons, as well as the acetyl group.

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The data presented below is based on database records.

Table 1: ¹H NMR Data (Predicted/Database)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | t, J ≈ 8.1 Hz | 1H | H4 | The proton at C4 is coupled to both H3 and H5, resulting in a triplet. It is the most deshielded aromatic proton due to its para relationship to the electron-withdrawing acetyl group. |

| ~7.20 | d, J ≈ 8.1 Hz | 1H | H5 | Coupled to H4, this proton appears as a doublet. Its chemical shift is influenced by the ortho-methoxy group. |

| ~7.05 | d, J ≈ 8.1 Hz | 1H | H3 | Coupled to H4, appearing as a doublet. The shielding effect of the adjacent methoxy group and the deshielding of the adjacent bromine result in its specific shift. |

| ~3.85 | s | 3H | H9 (-OCH₃) | Methoxy protons typically appear as a sharp singlet in this region. |

| ~2.50 | s | 3H | H8 (-COCH₃) | Acetyl protons appear as a singlet. The chemical shift is downfield due to the adjacent carbonyl group. Steric hindrance from the two ortho groups may slightly alter this shift compared to less substituted acetophenones. |

Expertise in Interpretation: The aromatic region (δ 7.0-7.5 ppm) displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The triplet for H4 and two doublets for H3 and H5 confirm this arrangement. The precise chemical shifts are a balance of inductive and resonance effects from the three substituents. The electron-withdrawing bromine atom deshields adjacent protons, while the electron-donating methoxy group shields them.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Table 2: ¹³C NMR Data (Predicted/Database)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C7 (C=O) | The carbonyl carbon of a ketone typically appears in this downfield region. Steric inhibition of resonance, caused by the two bulky ortho substituents forcing the acetyl group out of the plane of the ring, can cause this value to be higher than in planar acetophenones. |

| ~157 | C6 (C-O) | Aromatic carbon bonded to the electron-donating methoxy group, appearing significantly downfield. |

| ~138 | C1 (C-C=O) | The ipso-carbon attached to the acetyl group. |

| ~132 | C4 (Ar C-H) | Aromatic methine carbon. |

| ~128 | C2 (C-Br) | The carbon atom attached to bromine is deshielded. |

| ~125 | C5 (Ar C-H) | Aromatic methine carbon. |

| ~115 | C3 (Ar C-H) | Aromatic methine carbon, shielded by the ortho-methoxy group. |

| ~56 | C9 (-OCH₃) | The methoxy carbon signal is characteristic and typically appears in the 55-60 ppm range.[2] |

| ~32 | C8 (-COCH₃) | The methyl carbon of the acetyl group. |

Expertise in Interpretation: The most telling signal is that of the carbonyl carbon (C7). In planar, conjugated acetophenones, this signal is typically found around 197-198 ppm. The predicted shift of ~200 ppm suggests a degree of steric hindrance from the flanking bromo and methoxy groups. This forces the acetyl group's p-orbitals out of alignment with the aromatic π-system, reducing conjugation and deshielding the carbonyl carbon. The chemical shift of the methoxy carbon (C9) at ~56 ppm is characteristic for an ortho-substituted methoxy group on a benzene ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The data is sourced from the SpectraBase database.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~1710 | Strong, Sharp | C=O Stretch | Aromatic Ketone |

| 3000-2850 | Medium | C-H Stretch | -CH₃ (acetyl & methoxy) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| ~1030 | Medium | Symmetric C-O-C Stretch | Aryl-alkyl ether |

| ~780 | Strong | C-H Out-of-plane bend | 1,2,3-trisubstituted ring |

Expertise in Interpretation: The carbonyl (C=O) stretching frequency is highly diagnostic. For a typical conjugated aromatic ketone like acetophenone, this band appears around 1685 cm⁻¹.[3] The observed higher frequency (~1710 cm⁻¹) for this compound provides strong evidence for the steric inhibition of resonance discussed in the NMR section. When conjugation is reduced, the C=O bond gains more double-bond character, increasing its vibrational frequency.[4] The strong absorptions at ~1250 cm⁻¹ and ~1030 cm⁻¹ are characteristic of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The data is sourced from the SpectraBase database (GC-MS).

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion | Formula | Notes |

| 228 / 230 | [M]⁺• | [C₉H₉BrO₂]⁺• | Molecular Ion. The characteristic ~1:1 intensity ratio of these peaks confirms the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5] |

| 213 / 215 | [M - CH₃]⁺ | [C₈H₆BrO₂]⁺ | Loss of the acetyl methyl group (α-cleavage), a common pathway for acetophenones.[6] |

| 185 / 187 | [M - COCH₃]⁺ | [C₇H₆BrO]⁺ | Loss of the entire acetyl radical. This forms the 2-bromo-6-methoxyphenyl cation. |

| 134 | [M - Br - CO]⁺ | [C₈H₆O]⁺ | Loss of a bromine radical followed by the neutral loss of carbon monoxide. |

| 106 | [M - Br - CO - C₂H₂]⁺ | [C₆H₆O]⁺• | Further fragmentation of the m/z 134 ion. |

Expertise in Interpretation: The most critical diagnostic feature is the molecular ion peak, which appears as a doublet at m/z 228 and 230 with nearly equal intensity, unequivocally indicating the presence of a single bromine atom.[5] The primary fragmentation pathway for aromatic ketones is α-cleavage.[7] For this compound, this involves two possibilities:

-

Loss of the methyl radical (•CH₃): This is a highly favorable pathway, leading to the stable benzoyl-type cation at m/z 213/215. This is often the base peak or a very intense fragment.

-

Loss of the aryl radical: This would lead to the acetyl cation [CH₃CO]⁺ at m/z 43.

Subsequent fragmentation of the benzoyl cation (m/z 213/215) often involves the loss of a neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 185/187.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

Synthesis Protocol (Illustrative)

A plausible route to this compound is via the Friedel-Crafts acylation of 3-bromoanisole.

Methodology:

-

Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add 3-bromoanisole (1 equivalent) and dry carbon disulfide (CS₂).

-

Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) portion-wise.

-

Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.[8]

NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse-acquire sequence. Set spectral width to ~16 ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire 1024 scans or more to achieve adequate signal-to-noise.

-

Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]

IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

GC Parameters: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample solution. Use a temperature program starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

-

MS Parameters: Set the EI source energy to 70 eV. Scan over a mass range of m/z 40-400.

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.[5][6]

Conclusion

The spectroscopic profile of this compound is uniquely defined by its di-ortho substitution pattern. Key analytical takeaways include a higher-than-expected C=O stretching frequency in the IR spectrum (~1710 cm⁻¹) and a downfield-shifted carbonyl carbon in the ¹³C NMR spectrum (~200 ppm), both indicative of steric inhibition of resonance. The ¹H NMR spectrum shows a classic 1,2,3-trisubstituted pattern, and the mass spectrum is characterized by a prominent M/M+2 molecular ion peak, confirming the presence of bromine. This comprehensive guide provides the necessary data and interpretive framework for scientists working with this important chemical intermediate, ensuring high standards of quality control and facilitating further research and development.

References

- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. asdlib.org [asdlib.org]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Versatile Building Block in Modern Organic Synthesis

Abstract: The strategic placement of ortho-bromo and methoxy substituents, combined with a reactive acetyl group, renders 1-(2-bromo-6-methoxyphenyl)ethanone a uniquely valuable and versatile precursor in synthetic organic chemistry. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its application in constructing complex molecular architectures. We will delve into its utility in cornerstone palladium-catalyzed cross-coupling reactions and its role as a foundational element in the synthesis of medicinally relevant heterocyclic scaffolds such as chromenones and benzodiazepines. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block for the efficient assembly of novel chemical entities.

Core Characteristics of this compound

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity. The aryl bromide serves as a prime handle for cross-coupling reactions, the acetyl group offers a site for diverse chemical transformations, and the ortho-methoxy group sterically and electronically influences the molecule's reactivity.

A summary of its key properties is presented below:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 380225-68-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 69-72 °C | [2] |

| SMILES | CC(=O)C1=C(C=CC=C1Br)OC | [1] |

| InChIKey | MIYSKSQWTYYYMX-UHFFFAOYSA-N | [1] |

Spectroscopic data confirms the structure, with characteristic signals in ¹H NMR for the methyl protons, methoxy protons, and the aromatic protons. The carbonyl stretch is prominent in the IR spectrum.[1]

Strategic Importance in Synthesis

The utility of this building block stems from the orthogonal reactivity of its functional groups. The aryl bromide is a classic substrate for palladium-catalyzed reactions, allowing for the introduction of a wide array of substituents. The ketone functionality can be manipulated through aldol reactions, reductions, reductive aminations, or converted into other functional groups. The steric hindrance provided by the two ortho substituents (bromo and methoxy) can be a strategic advantage, influencing regioselectivity in certain reactions and providing a scaffold for creating sterically demanding architectures.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most exploited feature of this molecule, serving as a linchpin for forming new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern drug discovery and materials science.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[3] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[4]

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[4]

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.[4]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[5] This reaction is indispensable for creating conjugated systems and is typically co-catalyzed by palladium and copper(I) salts.[6]

Caption: Simplified catalytic cycles for the Sonogashira coupling.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base such as triethylamine or diisopropylamine (2.0-3.0 eq.).[7][8]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.[7] Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate. Purify the resulting crude material via flash chromatography to obtain the pure alkynylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] The reaction couples the aryl bromide with a primary or secondary amine, requiring a strong base and often a specialized phosphine ligand to facilitate the catalytic cycle.[10][11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.), followed by an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time (typically 4-24 hours).

-

Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.

-

Purification: Dry and concentrate the organic phase. Purify the crude product by column chromatography to isolate the N-aryl product.

Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in this compound makes it an ideal starting point for constructing complex heterocyclic systems, which form the core of many bioactive molecules.

Synthesis of Chromenone Derivatives

Chromenones (or chromones) are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including applications in anti-inflammatory and anti-cancer research.[12][13][14] this compound can serve as a precursor to these scaffolds, often through a sequence involving modification of the acetyl group followed by an intramolecular cyclization.

Caption: Conceptual pathway from the starting material to a chromenone scaffold.

A common strategy involves a Baker-Venkataraman rearrangement or a similar Claisen condensation to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromenone ring.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[15][16] The synthesis of these seven-membered heterocyclic systems can be achieved from precursors derived from this compound.

A plausible synthetic route might involve an initial Buchwald-Hartwig amination to introduce a nitrogen nucleophile bearing a second amino group (e.g., ethylenediamine), followed by an intramolecular condensation between the second amine and the ketone to form the diazepine ring. Benzodiazepine synthesis often involves the condensation of an o-phenylenediamine with a ketone.[15][17]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]

-

Hazards: The compound may cause skin and serious eye irritation.[22] It is harmful if swallowed.[22] Consult the Safety Data Sheet (SDS) for complete hazard information before use.[2][21]

Conclusion

This compound is more than a simple aromatic ketone; it is a sophisticated and powerful building block for modern organic synthesis. Its pre-installed, orthogonally reactive functional groups—the aryl bromide for cross-coupling and the ketone for classical transformations—provide a reliable and efficient entry point to a vast chemical space. Its demonstrated utility in constructing biaryl systems, conjugated enynes, N-aryl amines, and medicinally vital heterocyclic cores like chromenones and benzodiazepines underscores its importance. For chemists engaged in drug discovery and the development of complex molecules, a thorough understanding of this reagent's potential is a significant asset in the synthetic toolkit.

References

- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ie [fishersci.ie]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijtsrd.com [ijtsrd.com]

- 18. echemi.com [echemi.com]

- 19. angenechemical.com [angenechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of 1-(2-Bromo-6-methoxyphenyl)ethanone with nucleophiles

An In-depth Technical Guide to the Reactivity of 1-(2-Bromo-6-methoxyphenyl)ethanone with Nucleophiles

Introduction: A Study in Steric and Electronic Dichotomy

This compound is a multifaceted building block in synthetic organic chemistry. Its utility stems from a unique substitution pattern where three distinct functional groups—an aryl bromide, a methoxy ether, and an acetyl ketone—are positioned ortho to one another on an aromatic ring. This arrangement creates a fascinating interplay of electronic effects and severe steric hindrance, which dictates the molecule's reactivity with nucleophiles.

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions or metal-halogen exchange. The electron-withdrawing acetyl group, while only moderately activating the ring for traditional nucleophilic aromatic substitution (SNAr), plays a crucial role as a potential directing group and an electrophilic center itself. The methoxy group, an electron-donating entity, primarily introduces significant steric bulk, shielding the adjacent reactive sites.

This guide provides a comprehensive analysis of the reactivity of this substrate. It moves beyond simple procedural descriptions to explore the causal relationships behind experimental design, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique scaffold.

Section 1: Reactions at the Carbon-Bromine Bond: Gateway to Aromatic Core Functionalization

The C(sp²)-Br bond is the most prominent site for nucleophilic attack, not through direct substitution, but via sophisticated, metal-mediated pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers the most reliable and versatile strategy for functionalizing the aryl bromide. The choice of ligand is paramount, as it must facilitate the catalytic cycle while accommodating the significant steric hindrance imposed by the flanking methoxy and acetyl groups.

The Buchwald-Hartwig amination is the premier method for forging C-N bonds, allowing the synthesis of substituted anilines from aryl halides.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

Expertise & Causality: For a sterically congested substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as XantPhos or Buchwald's biarylphosphine ligands are effective because they promote the crucial reductive elimination step, which forms the C-N bond, and prevent side reactions like beta-hydride elimination.[4] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine nucleophile without competing in the coupling reaction.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-5 mol%).

-

Add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

-

Add this compound (1.0 equivalent).

-

Evacuate and backfill the flask with the inert gas.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

-

Add the amine nucleophile (1.1-1.5 equivalents).

-

Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with an organohalide.[6][7] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination.[8]

Expertise & Causality: The transmetalation step requires activation of the organoboron compound with a base.[6] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. The presence of water in the solvent system (e.g., toluene/H₂O or dioxane/H₂O) is often beneficial for dissolving the inorganic base and promoting the formation of the active boronate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), to a concentration of 0.1 M.

-

Fit the flask with a reflux condenser and heat the mixture to 90-100 °C under an inert atmosphere for 12-24 hours.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Typical Catalyst/Ligand | Base | Key Advantage |

| Buchwald-Hartwig | Primary/Secondary Amines, Amides | Pd₂(dba)₃ / XantPhos | NaOtBu, Cs₂CO₃ | Excellent for C-N bond formation.[1] |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | High functional group tolerance, stable reagents.[6] |

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-O, C-N, and C-S bonds with aryl halides.[10][11] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, modern ligand development has improved its scope and efficiency.[10][12]

Expertise & Causality: Traditional Ullmann reactions used stoichiometric copper powder at very high temperatures (>200 °C).[10] Modern protocols use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an N,N-dimethyl glycine, which stabilizes the copper catalyst and facilitates the coupling. The reaction works best with aryl halides activated by electron-withdrawing groups, a condition modestly met by the acetyl group in our substrate.

Experimental Protocol: Ullmann C-O Coupling (Ether Synthesis)

-

To a sealable reaction tube, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add this compound (1.0 eq.) and the alcohol or phenol nucleophile (1.5-2.0 eq.).

-

Add a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

-

Seal the tube and heat to 120-160 °C for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer thoroughly to remove the high-boiling solvent, dry, and concentrate.

-

Purify by column chromatography.

Metal-Halogen Exchange: Creating a Potent Aryl Nucleophile

An alternative strategy to forming new bonds is to reverse the polarity of the C-Br bond. Metal-halogen exchange, typically with an alkyllithium reagent, converts the electrophilic aryl bromide into a powerfully nucleophilic aryllithium species.[13]

Expertise & Causality: This reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from attacking other electrophilic sites, such as the solvent (THF) or the ketone carbonyl of another molecule.[14] The choice of alkyllithium is important; n-BuLi is common, but t-BuLi can be more effective for rapid exchange.[14] The resulting aryllithium can then be quenched with a wide variety of electrophiles.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 13. ias.ac.in [ias.ac.in]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-6-methoxyphenyl)ethanone, a substituted aromatic ketone, represents a valuable building block in synthetic organic chemistry. Its unique arrangement of a bromine atom and a methoxy group ortho to the acetyl substituent imparts specific reactivity, making it a key intermediate in the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential pharmacological activity. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.

Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 380225-68-3 | [PubChem][1] |

| Molecular Formula | C₉H₉BrO₂ | [PubChem][1] |

| Molecular Weight | 229.07 g/mol | [PubChem][1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not readily available. For the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, a melting point of 48.00 °C is reported. | |

| Boiling Point | Data not readily available. For the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, a boiling point of 282.50 °C is reported. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; low solubility in water is predicted. | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, most commonly involving the bromination of a suitable acetophenone precursor. The following protocol is a representative method based on established procedures for the synthesis of similar α-bromoacetophenones.[2][3]

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2'-Methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-methoxyacetophenone (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methoxy group, and the acetyl group.

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will appear as a complex multiplet. The proton ortho to the bromine and meta to the acetyl group is expected to be the most downfield, while the proton ortho to the methoxy group and meta to the acetyl group will be the most upfield.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons is expected for the methoxy group.

-

Acetyl Protons (-COCH₃, δ ~2.6 ppm): A singlet integrating to three protons will be observed for the acetyl methyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O, δ ~195-205 ppm): The ketone carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the bromine atom (C-Br) and the carbon bearing the methoxy group (C-OCH₃) will have characteristic chemical shifts. The chemical shift of the methoxy-substituted carbon is typically around 56 ± 1 ppm for ortho-substitutions.[4]

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear in the upfield region.

-

Acetyl Carbon (-COCH₃, δ ~25-30 ppm): The methyl carbon of the acetyl group will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the ketone carbonyl group.

-

C-O Stretch: An absorption in the region of 1250-1000 cm⁻¹ will indicate the C-O stretching of the methoxy group.

-

Aromatic C-H and C=C Stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, are indicative of the aromatic ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponds to the carbon-bromine bond.

A vapor-phase IR spectrum is available on PubChem for reference.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

-

Fragmentation: Common fragmentation pathways for such compounds include the loss of a bromine radical (M-Br)⁺ and the loss of an acetyl group (M-COCH₃)⁺. A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is also expected.

A GC-MS spectrum is available on PubChem for further analysis.[5]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the acetyl group and the bromine substituent on the aromatic ring.

Reactivity Profile

The acetyl group can undergo various reactions typical of ketones, such as reductions, oxidations, and nucleophilic additions to the carbonyl carbon. The aromatic bromine atom, while generally less reactive than an alkyl bromide, can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under catalytic conditions. This dual reactivity makes it a versatile intermediate.

Applications in Drug Discovery and Organic Synthesis

Substituted acetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6][7][8] The bromine and methoxy substituents on this compound provide handles for further functionalization, allowing for the construction of diverse molecular scaffolds.

-

Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.[2][3]

-

Enzyme Inhibition: A structurally similar compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA in E. coli, highlighting the potential of this class of compounds in the development of novel antibacterial agents.

-

Protein Kinase Inhibitors: The α-bromoketone moiety is a reactive handle that can be used to synthesize more complex molecules, including those with potential protein kinase inhibitory activity, a key target in oncology research.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: While specific toxicity data for this compound is limited, related α-bromoacetophenones are known to be lachrymators and skin and eye irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct pattern of substitution on the aromatic ring allows for a range of chemical transformations, making it a key starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Bromo-Substituted Methoxyacetophenones

This guide provides a comprehensive technical overview of the crystal structure analysis of bromo-substituted methoxyacetophenones, a class of compounds with significant interest in synthetic chemistry and drug development. By examining the three-dimensional arrangement of atoms in the crystalline state, we can gain profound insights into the intermolecular forces that govern their solid-state properties. This understanding is crucial for researchers, scientists, and drug development professionals in fields such as materials science, crystallography, and medicinal chemistry.

This document moves beyond a simple recitation of data, offering a rationale for the experimental choices and a deep dive into the interpretation of the results. We will focus on a detailed case study of 2-bromo-1-(4-methoxyphenyl)ethanone and discuss the broader implications for related isomers.

The Significance of Crystal Structure Analysis in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, bioavailability, and stability. A thorough understanding of the crystal structure, therefore, is not merely an academic exercise but a fundamental component of drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and the subtle intermolecular interactions that dictate the crystal packing.

A Case Study: The Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone

A prime example for understanding the crystallographic features of this class of compounds is 2-bromo-1-(4-methoxyphenyl)ethanone. Its structure has been determined by single-crystal X-ray diffraction and provides a wealth of information on molecular conformation and crystal packing.

Molecular Conformation